molecular formula C8H3F2N3O4 B8372161 6,7-Difluoro-5-nitro-1,4-dihydro-2,3-quinoxalinedione

6,7-Difluoro-5-nitro-1,4-dihydro-2,3-quinoxalinedione

Cat. No. B8372161
M. Wt: 243.12 g/mol
InChI Key: GIUQZJDZWWLXJA-UHFFFAOYSA-N
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Patent
US05620979

Procedure details

To a suspension of 6,7-difluoro-1,4-dihydro-2,3-quinoxalinedione (837 mg, 4.23 mmol) in trifluoracetic acid (30 mL) was added KNO3 (5 12 mg, 5.07 mmol). The mixture was stirred at 55 ° C. for 20 h at the end of this time, 256 mg (2.50 mmol) of KNO3 was added and the reaction mixture was stirred at 55° C. for 20 h, then another 256 mg (2.50 mmol) of KNO3 was added and the mixture was stirred at 55° C. for 20 h. The reaction mixture was then rotaevaporated to dryness. To the residual solid was added ice-cold water (about 15 mL), the solid was collected by vacuum filtration, washed with ice-cold water (5×5 mL), and dried at 40° C. under 1 mm Hg for 14 h, giving 700 mg (68%) of the title compound as a yellow powder. Mp 288°-90° C. (dec.). IR (KBr) 3424, 3226, 1752, 1717, 1554, 1356, 1304 cm-1. 1H NMR (DMSO-d6): 12.249 (s, 1H), 11.864 (bs, 1H), 7.330 (dd, 1H, J=10.5, 7.8 Hz). Analysis for C8H3F2N3O4, calcd: C, 39.50, H, 1.24, N, 17.29; found: C, 39.42, H, 1.26, N, 17.08.
Quantity
837 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mg
Type
reactant
Reaction Step Two
Name
Quantity
256 mg
Type
reactant
Reaction Step Three
Name
Quantity
256 mg
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
15 mL
Type
reactant
Reaction Step Five
Yield
68%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[F:12])[NH:8][C:7](=[O:13])[C:6](=[O:14])[NH:5]2.[N+:15]([O-])([O-:17])=[O:16].[K+]>FC(F)(F)C(O)=O>[F:12][C:11]1[C:10]([N+:15]([O-:17])=[O:16])=[C:9]2[C:4](=[CH:3][C:2]=1[F:1])[NH:5][C:6](=[O:14])[C:7](=[O:13])[NH:8]2 |f:1.2|

Inputs

Step One
Name
Quantity
837 mg
Type
reactant
Smiles
FC=1C=C2NC(C(NC2=CC1F)=O)=O
Name
Quantity
30 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
12 mg
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Step Three
Name
Quantity
256 mg
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Step Four
Name
Quantity
256 mg
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Step Five
Name
ice
Quantity
15 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 55° C. for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the mixture was stirred at 55° C. for 20 h
Duration
20 h
FILTRATION
Type
FILTRATION
Details
the solid was collected by vacuum filtration
WASH
Type
WASH
Details
washed with ice-cold water (5×5 mL)
CUSTOM
Type
CUSTOM
Details
dried at 40° C. under 1 mm Hg for 14 h
Duration
14 h

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
FC=1C(=C2NC(C(NC2=CC1F)=O)=O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 700 mg
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.